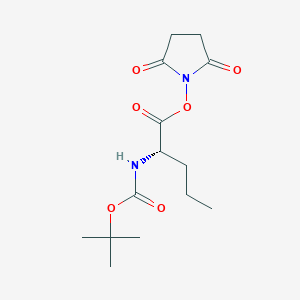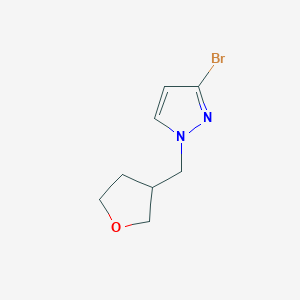
Boc-nva-osu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-nva-osu is a chemical compound with the molecular formula C14H22N2O6 . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of Boc-nva-osu involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis. This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of Boc-nva-osu is C14H22N2O6 . The average mass is 314.334 Da and the monoisotopic mass is 314.147797 Da .Chemical Reactions Analysis
Boc-nva-osu is involved in the BOC protection of amines. This process is reported to be almost quantitative for a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .Physical And Chemical Properties Analysis
Boc-nva-osu has a density of 1.2±0.1 g/cm3. Its index of refraction is 1.505 and it has a molar refractivity of 76.3±0.4 cm3. It has 8 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Brain-on-Chip (BoC) Technology
Brain-on-Chip (BoC) biotechnology is emerging as a significant tool in biomedical and pharmaceutical research, particularly in neuroscience. BoC integrates in vitro three-dimensional brain-like systems with engineered microfluidics platforms, aiming to replicate tissue- or organ-level physiological functions more faithfully than conventional cell culture techniques. This technology is crucial for studying brain activity in health and disease, using electrophysiology techniques to monitor electrical signals generated by brain functions. BoC is still in its early stages, but its potential applications in translational research and technology development are promising (Forró et al., 2021).
Collaborative Research at Ohio State University (OSU)
Ohio State University (OSU) has a history of pioneering research in geodetic sciences, particularly during the Cold War era. The research group at OSU was influential in advancing technologies and organizing research initiatives in this field. Funded primarily by military and intelligence agencies, their work played a key role in shaping the understanding of the Earth's figure and had broader implications for global security and scientific collaboration (Cloud, 2000).
Scientific Management Principles
Effective management and leadership in the scientific enterprise are critical, as highlighted by the experience of Sir Walter Bodmer in leading the Imperial Cancer Research Fund (ICRF). The principles of successful scientific management include the pursuit of excellence, balance, and strategic insight, emphasizing nonintrusive management to support optimal conduct of science (Bodmer, 1993).
Volunteer Computing for Scientific Research
Volunteer computing, using public volunteers to provide processing and storage for scientific research projects, is exemplified by the BOINC middleware system. This system supports a diverse range of research projects by harnessing the collective power of volunteers, demonstrating an innovative approach to computational research and data processing in various scientific fields (Anderson et al., 2006).
Data Integration in Materials Research
At The Johns Hopkins University, a data science initiative within the Materials in Extreme Dynamic Environments (MEDE) Collaborative Research Alliance focuses on data integration for materials research. This approach streamlines data sharing among scientists and shortens the cycle for new materials development by providing integrated storage, database, and analysis services (Carey et al., 2016).
Experimental Thermal Hydraulic Research in MASLWR
The multi-application small light water reactor (MASLWR) at Oregon State University (OSU) is an example of innovative design in nuclear engineering. This reactor design uses natural circulation for both normal and transient operations, suitable for smaller electricity grids. The MASLWR test facility at OSU assesses reactor operation under full conditions and passive safety systems during transients, contributing to the understanding of thermal-hydraulic phenomena in nuclear reactor design (Reyes et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITWUZZHINTOM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-nva-osu | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)
![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2645314.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2645317.png)





![2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2645324.png)


![2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645329.png)
